N-((3-Methyloxetan-3-yl)methyl)aniline
Description
N-((3-Methyloxetan-3-yl)methyl)aniline is a secondary amine derivative of aniline, featuring a 3-methyloxetane ring tethered to the aniline nitrogen via a methylene bridge. The oxetane ring introduces steric hindrance and ring strain, which can enhance reactivity and influence solubility compared to linear or less strained substituents . Potential applications may include pharmaceutical intermediates or specialty polymers, leveraging the oxetane’s ability to participate in ring-opening reactions or stabilize drug molecules through conformational rigidity.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-[(3-methyloxetan-3-yl)methyl]aniline |
InChI |
InChI=1S/C11H15NO/c1-11(8-13-9-11)7-12-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
InChI Key |
CJMPVKFOONJQQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CNC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Methyloxetan-3-yl)methyl)aniline typically involves the reaction of 3-methyloxetan-3-ylmethanol with aniline under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with aniline .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-((3-Methyloxetan-3-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
N-((3-Methyloxetan-3-yl)methyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action for N-((3-Methyloxetan-3-yl)methyl)aniline involves its interaction with specific molecular targets. The aniline moiety can engage in hydrogen bonding and π-π interactions, while the oxetane ring can participate in ring-opening reactions, leading to various biological and chemical effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares N-((3-Methyloxetan-3-yl)methyl)aniline with structurally related aniline derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
